Cas no 848658-86-6 (3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
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- 1H-Purine-2,6-dione, 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-
- 3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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- インチ: 1S/C14H21ClN4O2/c1-3-5-7-18-10(9-15)16-12-11(18)13(20)17-14(21)19(12)8-6-4-2/h3-9H2,1-2H3,(H,17,20,21)
- InChIKey: DHKXEKFKILYXDM-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC)C2=C(N(CCCC)C(=O)NC2=O)N=C1CCl
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14095-0.25g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 0.25g |
$142.0 | 2023-02-09 | ||
Enamine | EN300-14095-0.05g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 0.05g |
$66.0 | 2023-02-09 | ||
Enamine | EN300-14095-1.0g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 1.0g |
$371.0 | 2023-02-09 | ||
Enamine | EN300-14095-100mg |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 100mg |
$98.0 | 2023-09-30 | ||
Enamine | EN300-14095-1000mg |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 1000mg |
$371.0 | 2023-09-30 | ||
Enamine | EN300-14095-5000mg |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 5000mg |
$1075.0 | 2023-09-30 | ||
Enamine | EN300-14095-0.1g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 0.1g |
$98.0 | 2023-02-09 | ||
Enamine | EN300-14095-5.0g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 5.0g |
$1074.0 | 2023-02-09 | ||
Enamine | EN300-14095-500mg |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 500mg |
$271.0 | 2023-09-30 | ||
Enamine | EN300-14095-0.5g |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
848658-86-6 | 0.5g |
$271.0 | 2023-02-09 |
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Introduction to 3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 848658-86-6)
3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 848658-86-6, this compound represents a fascinating derivative of the purine scaffold, which is a fundamental structural motif in numerous biologically active molecules. The presence of both bulky butyl groups and a reactive chloromethyl substituent at the 8-position imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex pharmacophores.
The purine core of this molecule is well-known for its role in nucleic acid structures and as a key component in various therapeutic agents. By modifying specific positions on this scaffold, chemists can fine-tune the biological activity of the resulting compounds. In particular, the 8-(chloromethyl) moiety serves as a versatile handle for further functionalization, enabling the attachment of diverse pharmacological groups through nucleophilic addition reactions. This feature is particularly useful in medicinal chemistry where targeted modifications are often required to optimize drug-like properties such as solubility, bioavailability, and target binding affinity.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. Among these, purine derivatives continue to be extensively explored due to their broad spectrum of biological activities. For instance, modifications at the 2-position and 6-position of the purine ring can influence enzyme inhibition or receptor binding properties. The 3,7-dibutyl substitution pattern in our compound not only enhances its steric bulk but also potentially modulates its interactions with biological targets. Such structural features are critical in designing molecules that exhibit high selectivity and potency.
The synthetic utility of 3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its ability to serve as a precursor for more complex scaffolds. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism and inflammatory pathways. For example, recent studies have demonstrated that purine derivatives can interfere with key metabolic enzymes such as kinases and phosphodiesterases by competing with natural substrates or by covalently modifying active sites. The chloromethyl group provides a convenient entry point for introducing sulfur or oxygen-containing functionalities through thiol or hydroxyl group additions, respectively.
In the context of modern drug development pipelines, high-throughput screening (HTS) and structure-activity relationship (SAR) studies are indispensable tools for identifying lead compounds. Compounds like 3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are often used as starting points in these screens due to their well-defined chemical structures and predicted biological activities. By systematically varying substituents on the purine core and evaluating changes in activity against disease-relevant targets, medicinal chemists can rapidly identify promising candidates for further optimization.
The pharmacokinetic profile of any drug candidate is equally important as its biochemical activity. The butyl groups in our compound contribute to its lipophilicity while preventing excessive hydrophobicity that could hinder oral bioavailability. Additionally, tetrahydro-purine derivatives tend to exhibit improved metabolic stability compared to their unsubstituted counterparts. This balance between lipophilicity and metabolic resistance makes them attractive candidates for oral administration, provided other physicochemical properties are optimized during development.
Recent publications have explored the use of purine-based scaffolds in addressing emerging therapeutic challenges such as antibiotic resistance and neurodegenerative diseases. For instance, derivatives featuring chloromethyl groups have been investigated for their potential to inhibit bacterial biofilm formation by disrupting essential communication pathways between bacterial cells. Similarly, these compounds show promise in modulating inflammatory responses by targeting intracellular signaling cascades involving purine receptors (P1 and P2). Such findings underscore the versatility of purine chemistry in tackling diverse pathological conditions.
The synthetic approach to 3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multi-step organic transformations starting from commercially available precursors such as malononitrile or guanidine derivatives. Key steps typically include cyclization reactions to establish the purine ring system, followed by selective functionalization at specific positions using protecting group strategies where necessary. The introduction of both butyl groups requires careful control over reaction conditions to avoid unwanted side products, while introducing the chloromethyl functionality often involves halogenation followed by methylation or direct chlorination techniques depending on synthetic accessibility.
In conclusion, 3,7-dibutyl-8(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 848658-86-6) represents an intriguing compound with significant potential applications in pharmaceutical research and development. Its unique structural features—comprising bulky substituents at key positions along with a reactive electrophilic center—make it an excellent tool for exploring new chemical space toward treating various diseases including cancer,* inflammation*,* metabolism-related disorders*,*and infectious diseases*. As our understanding*of biological pathways continues*to expand,*compounds like this will remain indispensable assets*in*the*arsenal*of modern drug discovery.*
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